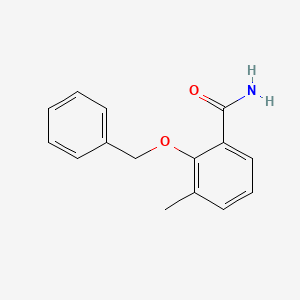
1-(3-Allyloxy-2-hydroxypropyl)biguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Allyloxy-2-hydroxypropyl)biguanide is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of an allyloxy group, a hydroxypropyl group, and a biguanide moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Allyloxy-2-hydroxypropyl)biguanide involves several steps. One common method includes the reaction of allyl glycidyl ether with biguanide in the presence of a suitable catalyst. The reaction typically occurs in an alkaline aqueous tert-butanol solution, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Allyloxy-2-hydroxypropyl)biguanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The allyloxy and hydroxypropyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(3-Allyloxy-2-hydroxypropyl)biguanide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 1-(3-Allyloxy-2-hydroxypropyl)biguanide involves its interaction with specific molecular targets. In biological systems, it may inhibit mitochondrial respiratory complex I, similar to other biguanides, leading to alterations in cellular energy metabolism . This inhibition can activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects on other pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Allyloxy-2-hydroxypropyl)biguanide can be compared to other biguanides, such as metformin, phenformin, and proguanil. While all these compounds share the biguanide moiety, their structures and effects differ:
Metformin: Widely used as an anti-diabetic drug, it primarily inhibits mitochondrial complex I.
Phenformin: Similar to metformin but with a higher potency and risk of lactic acidosis.
Proguanil: Used as an antimalarial drug, it does not inhibit mitochondrial respiration in the same way as metformin and phenformin
Eigenschaften
CAS-Nummer |
93982-40-2 |
|---|---|
Molekularformel |
C8H17N5O2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |
InChI |
InChI=1S/C8H17N5O2/c1-2-3-15-5-6(14)4-12-8(11)13-7(9)10/h2,6,14H,1,3-5H2,(H6,9,10,11,12,13) |
InChI-Schlüssel |
VTWUCRFLFLPRAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(CN=C(N)N=C(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



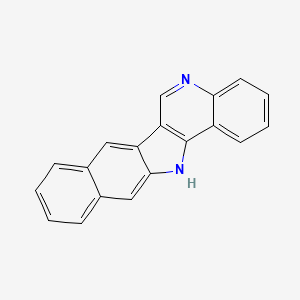
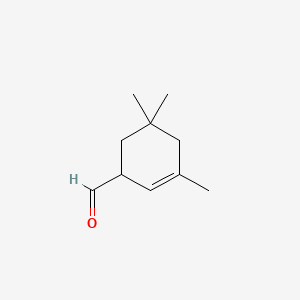

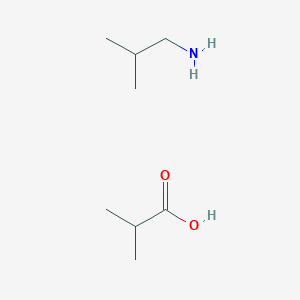
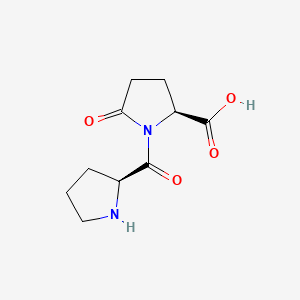
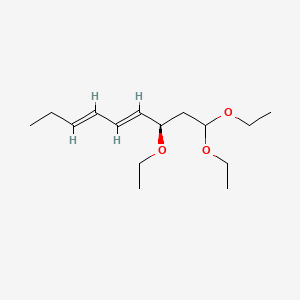
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)

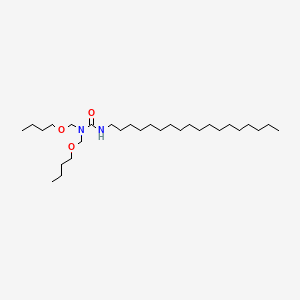
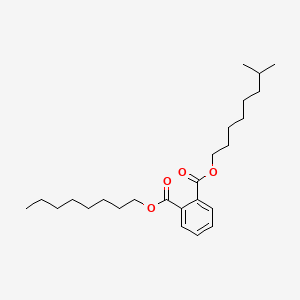

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
